Isopropyl ferulate

Vue d'ensemble

Description

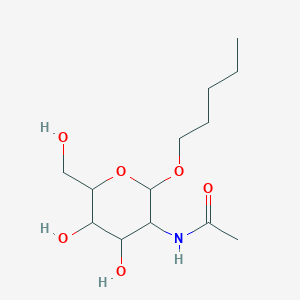

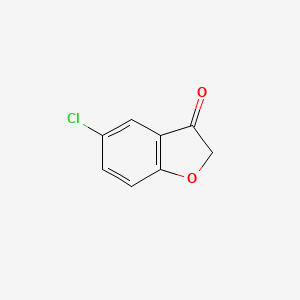

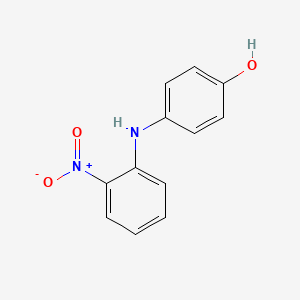

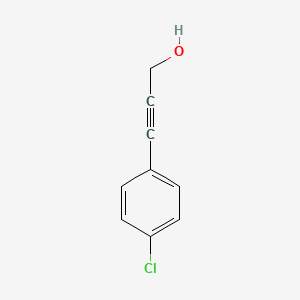

Isopropyl ferulate (CAS No. 59831-94-6) is a chemical compound with the molecular formula C13H16O4 . It is an ester formed by the condensation of ferulic acid and isopropanol. Ferulic acid is a natural phenolic compound found in various plant sources, including fruits, grains, and vegetables. Isopropyl ferulate is a lipophilic compound with potential applications in the biomedical, pharmaceutical, and food industries .

Synthesis Analysis

Isopropyl ferulate can be synthesized using a silica-immobilized lipase in an organic medium. The biocatalyst is cross-linked onto the matrix with 1% glutaraldehyde. The reaction occurs in dimethyl sulfoxide (DMSO) and involves the esterification of ferulic acid with isopropanol. The immobilized lipase catalyzes the reaction, resulting in the formation of isopropyl ferulate .Molecular Structure Analysis

The molecular structure of isopropyl ferulate consists of a ferulic acid moiety linked to an isopropanol group. The ester bond connects the two components, forming a stable compound with a molecular weight of approximately 236.26 g/mol .Chemical Reactions Analysis

Isopropyl ferulate is synthesized through an esterification reaction between ferulic acid and isopropanol. The immobilized lipase acts as a biocatalyst, facilitating the formation of the ester bond. The reaction occurs in DMSO, and the resulting product is isopropyl ferulate .Applications De Recherche Scientifique

Application 1: Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium

- Summary of the Application: Isopropyl ferulate is synthesized using a silica-immobilized lipase in an organic medium (DMSO). This process is significant because immobilization of lipases has proved to be a useful technique for improving an enzyme’s activity in organic solvents .

- Methods of Application or Experimental Procedures: The biocatalyst (lipase) was cross-linked onto the matrix with 1% glutaraldehyde. The effects of various parameters, such as the molar ratio of ferulic acid to isopropyl alcohol (25 mM : 100 mM), concentration of biocatalyst (2.5–20 mg/mL), molecular sieves (25–250 mg/mL), and various salt ions, were studied consecutively as a function of percent esterification .

- Results or Outcomes: Immobilized lipase at 25 mg/mL showed maximum esterification (~84%) of ferulic acid and isopropanol at a molar ratio of 25 mM : 100 mM, respectively, in DMSO at 45°C in 3 hours under shaking (150 rpm) .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTWMQRNUHIETA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl ferulate | |

CAS RN |

59831-94-6 | |

| Record name | Isopropyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.